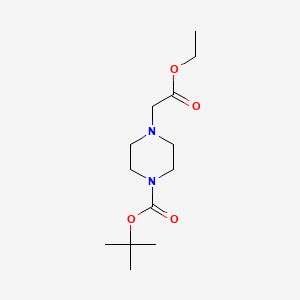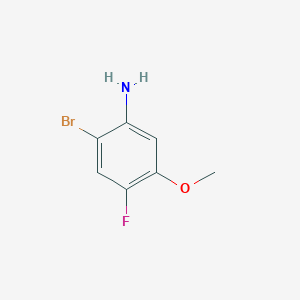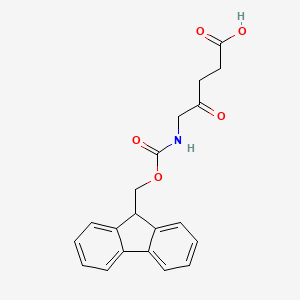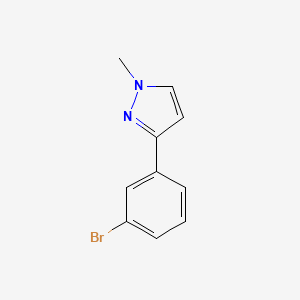
Arg-arg-lys-ala-ser-gly-pro
Descripción general
Descripción
The peptide “Arg-arg-lys-ala-ser-gly-pro” is a sequence of seven amino acids. The sequence includes two arginine (Arg) residues at the beginning, followed by lysine (Lys), alanine (Ala), serine (Ser), glycine (Gly), and proline (Pro) .
Synthesis Analysis
Peptides are synthesized through a process where the amino group of one amino acid reacts with the carboxyl group of another, releasing a molecule of water and forming an amide linkage, also known as a peptide bond . This process can continue until thousands of units have joined, resulting in large proteins .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids. Each amino acid has unique properties that influence the overall structure of the peptide . The peptide “this compound” would have a specific structure based on the properties of its constituent amino acids.Chemical Reactions Analysis
Peptides can undergo various chemical reactions, many of which are influenced by the properties of the constituent amino acids. For example, the reaction between the amino group on one amino acid molecule and the carboxyl group on another forms an amide linkage, known as a peptide bond .Physical and Chemical Properties Analysis
The physical and chemical properties of a peptide are determined by the properties of its constituent amino acids. For example, the peptide’s solubility, stability, and reactivity can be influenced by the presence of different functional groups in the amino acids .Aplicaciones Científicas De Investigación
Fibronectin Interaction and Cell Migration
The amino acid sequence, including Arg-Arg-Lys-Ala-Ser-Gly-Pro, has been observed in studies related to fibronectin and its cellular interactions. For instance, a study by Katow, Yazawa, & Sofuku (1990) investigated synthetic peptides with sequences similar to this compound. These peptides were found to influence the binding of fibronectin to cell surfaces and inhibit cell migration, both in vitro and in vivo. This suggests a role for such sequences in modulating cellular adhesion and migration processes.
Protein Kinase C Phosphorylation
Another study by O'Brian, Lawrence, Kaiser, & Weinstein (1984) demonstrated that a peptide including the sequence this compound can act as a substrate for phosphorylation by protein kinase C. This indicates the potential involvement of such sequences in intracellular signaling pathways, particularly those regulated by phosphorylation.
Influence on Receptor Binding Specificity
Research by Pierschbacher & Ruoslahti (1987) explored how variations in amino acid sequences, akin to this compound, influence the specificity of cell adhesion receptors. Peptides containing these sequences demonstrated differential abilities to inhibit cell attachment, indicating their role in guiding receptor recognition and interaction.
Applications in Various Biological Processes
The sequence this compound, and its variations, appears in numerous peptides and proteins involved in diverse biological processes. Studies have shown its presence in angiogenesis factors, growth hormone-releasing factors, and allergenic peptides, signifying its widespread biological importance. For example, Strydom et al. (1985) identified it in the structure of angiogenin, a factor involved in tumor angiogenesis.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-[[2-[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H58N14O9/c1-17(24(48)44-21(16-46)26(50)40-15-23(47)45-14-6-10-22(45)29(53)54)41-27(51)19(8-2-3-11-32)43-28(52)20(9-5-13-39-31(36)37)42-25(49)18(33)7-4-12-38-30(34)35/h17-22,46H,2-16,32-33H2,1H3,(H,40,50)(H,41,51)(H,42,49)(H,43,52)(H,44,48)(H,53,54)(H4,34,35,38)(H4,36,37,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDAEJXIMBXKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H58N14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625791 | |
| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyllysylalanylserylglycylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65189-70-0 | |
| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyllysylalanylserylglycylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro in relation to protein kinase C?
A1: this compound is a synthetic peptide that acts as a substrate for protein kinase C (PKC) [, ]. This means that PKC catalyzes the transfer of a phosphate group from ATP to the serine residue of this peptide. This peptide is significant because it mimics a recognition sequence found in natural protein substrates of PKC, allowing researchers to study the enzyme's activity and kinetics in a simplified system.
Q2: How does this compound influence the ATPase activity of protein kinase C?
A2: Research indicates that this compound can stimulate the ATPase activity of PKC when present at concentrations near its Km value []. This suggests that the binding of this peptide, as a phospho-acceptor substrate, to the active site of PKC can enhance the enzyme's ability to hydrolyze ATP. Interestingly, this stimulation is observed even in the catalytic fragment of PKC, which lacks inherent ATPase activity, highlighting the role of substrate binding in this process. This finding suggests that PKC-catalyzed phosphorylation might be an inefficient process, as it can lead to the hydrolysis of ATP without necessarily resulting in substrate phosphorylation.
Q3: What are the implications of using synthetic peptides like this compound in studying protein kinases?
A3: Utilizing synthetic peptides like this compound offers several advantages in studying protein kinases []. Firstly, they provide a simplified system compared to complex protein substrates, allowing for easier control and manipulation of reaction parameters. Secondly, their defined sequence allows researchers to pinpoint specific amino acid residues crucial for enzyme recognition and activity. For instance, in the case of this compound, the serine residue is essential for phosphorylation by PKC. Lastly, the use of synthetic peptides allows for the synthesis of variants with modified sequences, enabling the exploration of structure-activity relationships and the identification of key features influencing enzyme-substrate interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)







![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)




